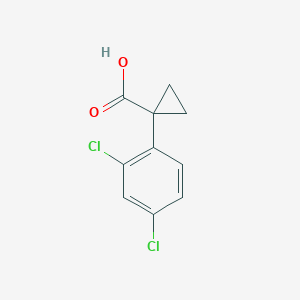

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBWNJWOBDYPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233591 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84604-70-6 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84604-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084604706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, potential biological activity, and analytical methodologies for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Properties

This compound is a cyclopropane derivative containing a dichlorophenyl substituent. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 84604-70-6 | [1][2] |

| Molecular Formula | C₁₀H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 231.08 g/mol | [1][2] |

| Melting Point | 140-147 °C | [1][2] |

| Boiling Point | 369.6 ± 42.0 °C (Predicted) | [1][2] |

| pKa | 3.75 ± 0.20 (Predicted) | [2] |

| Appearance | Beige to light brown granular crystalline powder | [2] |

| Solubility | Data not available | N/A |

| SMILES | O=C(O)C1(c2ccc(Cl)cc2Cl)CC1 | N/A |

| InChI | InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | N/A |

Potential Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are limited, evidence from structurally related compounds suggests its potential as an inhibitor of the enzyme ketol-acid reductoisomerase (KARI). A closely related derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been shown to be bioactive against the KARI of Escherichia coli[3].

KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of plants, bacteria, and fungi, but is absent in animals. This makes KARI an attractive target for the development of herbicides and antimicrobial agents. The BCAA pathway is responsible for the synthesis of valine, leucine, and isoleucine.

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The following diagram illustrates the central role of Ketol-Acid Reductoisomerase (KARI) in the biosynthesis of branched-chain amino acids. Inhibition of KARI disrupts this pathway, leading to a deficiency in these essential amino acids and ultimately inhibiting the growth of the organism.

Caption: The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Experimental Protocols

a. Synthesis of this compound

Disclaimer: The following is a proposed synthetic workflow and has not been experimentally validated for this specific compound.

Caption: Proposed Synthetic Workflow.

General Procedure (Adapted):

-

Cyclopropanation: To a solution of 2,4-dichlorostyrene in a suitable solvent (e.g., dichloromethane), a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate dimer, is added. Ethyl diazoacetate is then added dropwise to the mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then concentrated under reduced pressure.

-

Purification of the Ester: The crude ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate is purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

b. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method for the analysis of this compound has been reported[4].

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as an additive. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection is typically suitable for this compound due to the presence of the phenyl ring. The specific wavelength would need to be optimized.

-

Application: This method is suitable for purity analysis, isolation of impurities, and pharmacokinetic studies[4].

The following diagram outlines a general workflow for the HPLC analysis of a chemical compound.

Caption: General HPLC Analysis Workflow.

Conclusion

This compound is a compound with potential biological activity, likely as an inhibitor of ketol-acid reductoisomerase. Its physicochemical properties have been partially characterized, though further experimental validation is required for some parameters. The provided synthetic and analytical methodologies offer a starting point for researchers interested in further investigating this molecule for applications in agrochemicals or pharmaceuticals. Further studies are warranted to fully elucidate its biological mechanism of action and to develop a specific and optimized synthesis protocol.

References

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid (CAS 84604-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, with the Chemical Abstracts Service (CAS) registry number 84604-70-6, is a member of the cyclopropane carboxylic acid class of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, a hypothesized mechanism of action based on related compounds, and relevant experimental protocols. The unique structural features of cyclopropane derivatives have garnered significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 84604-70-6 | [1] |

| Molecular Formula | C₁₀H₈Cl₂O₂ | [1] |

| Molecular Weight | 231.08 g/mol | [1] |

| Melting Point | 140-147 °C | |

| LogP | 3.45 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| SMILES | C1C(C1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O) | |

| InChI | InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |

Synthesis and Experimental Protocols

Representative Synthesis of 1-Aryl-cyclopropanecarboxylic Acids

This protocol is adapted from general methods for the synthesis of similar compounds and serves as a representative example.

Reaction Scheme:

(2,4-Dichlorophenyl)ethylene reacts with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper complex) to yield the ethyl ester of this compound. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate

-

To a solution of (2,4-dichlorophenyl)ethylene (1 equivalent) in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

-

The mixture is heated to reflux.

-

A solution of ethyl diazoacetate (1.1 equivalents) in the same solvent is added dropwise over a period of several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate.

-

-

Step 2: Hydrolysis to this compound

-

The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and water.

-

An excess of a base, such as sodium hydroxide or potassium hydroxide, is added.

-

The mixture is heated at reflux until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to yield this compound.

-

Analytical Characterization

While specific spectral data for the title compound are not available, the following are expected characteristic signals based on its structure and data from related compounds.

-

¹H NMR: Signals corresponding to the aromatic protons on the dichlorophenyl ring, and the diastereotopic protons of the cyclopropane ring.

-

¹³C NMR: Resonances for the carboxyl carbon, the quaternary cyclopropyl carbon attached to the aromatic ring, the methylene carbons of the cyclopropane ring, and the carbons of the dichlorophenyl ring.

-

IR Spectroscopy: A broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and bands corresponding to the C-Cl and aromatic C-H bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the cyclopropane ring.

Biological Activity and Mechanism of Action

Hypothesized Mechanism of Action: Inhibition of Ketol-Acid Reductoisomerase (KARI)

While direct biological data for this compound is limited, evidence from related compounds strongly suggests that it may function as an inhibitor of ketol-acid reductoisomerase (KARI).[2][3] KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway found in plants and microorganisms, but not in animals. This makes it an attractive target for the development of herbicides and antimicrobial agents.[4]

The proposed mechanism of action involves the compound acting as a competitive inhibitor of the KARI enzyme, thereby blocking the production of essential amino acids and leading to growth inhibition or cell death of the target organism.[3] A derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been synthesized and shown to be bioactive against the KARI of Escherichia coli.[2]

References

- 1. Pi Chemicals System - PI-17042 this compound (84604-70-6) [internal.pipharm.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, alongside experimental protocols for its analysis and a discussion of its potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Information

IUPAC Name: this compound CAS Number: 84604-70-6 Molecular Formula: C₁₀H₈Cl₂O₂ Canonical SMILES: C1C(C1(C(=O)O)C2=C(C=C(C=C2)Cl)Cl)

Physical and Chemical Properties

This compound is a beige to light brown granular crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 231.08 g/mol | [1][2] |

| Melting Point | 140-147 °C | [3] |

| Boiling Point (Predicted) | 369.6 ± 42.0 °C | [3] |

| pKa (Predicted) | 3.75 ± 0.20 | [3] |

| LogP | 3.22 | |

| Appearance | Beige to light brown granular crystalline powder | [3] |

Experimental Protocols

Proposed Synthesis Workflow

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

This step involves the alkylation of the alpha-carbon of (2,4-dichlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base to facilitate the formation of the cyclopropane ring.

-

Reactants: (2,4-Dichlorophenyl)acetonitrile, 1,2-dibromoethane, a strong base (e.g., sodium hydride or sodium amide), and an appropriate aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Procedure Outline:

-

Dissolve (2,4-dichlorophenyl)acetonitrile in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the strong base to deprotonate the alpha-carbon, forming a carbanion.

-

Add 1,2-dibromoethane dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to obtain the crude nitrile.

-

Purify the product by column chromatography or distillation.

-

Step 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile to this compound

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reactants: 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide), and water.

-

Procedure Outline (Acid-catalyzed hydrolysis):

-

Reflux the nitrile in an aqueous solution of a strong acid.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract the carboxylic acid product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.

-

The logical workflow for this proposed synthesis is illustrated in the following diagram:

Caption: A diagram illustrating the proposed two-step synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purification of this compound.

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: UV-Vis detector at an appropriate wavelength.

-

Application: This method is suitable for purity assessment, quantitative analysis, and preparative separation for isolating impurities. It can also be adapted for pharmacokinetic studies.

Spectral Data (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. The substitution pattern will lead to a specific splitting pattern.

-

Cyclopropane Protons: Signals in the aliphatic region (typically 0.5-2.0 ppm) for the four protons of the cyclopropane ring. Due to the chiral center at C1, these protons are diastereotopic and are expected to show complex splitting patterns (multiplets).

-

Carboxylic Acid Proton: A broad singlet in the downfield region (typically 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, typically around 170-185 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (around 120-140 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.

-

Cyclopropane Carbons: Signals for the three carbons of the cyclopropane ring in the upfield region. The quaternary carbon (C1) will have a distinct chemical shift from the two CH₂ carbons.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 230 and 232 (and a smaller peak at 234) due to the isotopic distribution of the two chlorine atoms. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu). Fragmentation of the dichlorophenyl ring would also be observed.

Biological Activity and Signaling Pathways

While there is no direct evidence of the biological activity of this compound in the reviewed literature, several studies have investigated the biological effects of related cyclopropane derivatives. A prominent area of research is their potential as inhibitors of the enzyme ketol-acid reductoisomerase (KARI) .

KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but it is absent in mammals. This makes it an attractive target for the development of novel herbicides and antimicrobial agents.

A study on 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, a derivative of the target compound, has shown that it is bioactive against the KARI of Escherichia coli. This suggests that this compound may also exhibit inhibitory activity against this enzyme. The proposed mechanism of action would involve the binding of the cyclopropane derivative to the active site of KARI, thereby blocking the biosynthesis of essential amino acids and leading to growth inhibition or cell death of the target organism.

The logical relationship for this potential mechanism of action is depicted below:

Caption: A diagram illustrating the potential inhibitory action of this compound on the KARI pathway.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in synthetic chemistry and potentially for drug development intermediates. This document details the key analytical techniques and synthetic methodologies required to confirm its chemical structure, presenting data in a clear and accessible format for scientific professionals.

Molecular Identity and Properties

This compound is a halogenated aromatic cyclopropane derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.08 g/mol |

| CAS Number | 84604-70-6 |

| IUPAC Name | This compound |

| Canonical SMILES | C1C(C1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O) |

Synthesis and Reaction Pathway

The primary synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile. This reaction is a standard method for the conversion of nitriles to carboxylic acids.[1][2][3]

Experimental Protocol: Hydrolysis of 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile

This protocol is a generalized procedure based on established methods for nitrile hydrolysis.[1][2]

Materials:

-

1-(2,4-dichlorophenyl)cyclopropanecarbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) pellets

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Hydrochloric Acid (HCl) (for acidification if using basic hydrolysis)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

Acid-Catalyzed Hydrolysis:

-

In a round-bottom flask, combine 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile with a 50% aqueous solution of sulfuric acid.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Base-Catalyzed Hydrolysis:

-

In a round-bottom flask, combine 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile with an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture under reflux until the nitrile is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and extract with a non-polar solvent to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic Data and Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 230 (for ³⁵Cl isotopes) with characteristic isotopic peaks at m/z = 232 (M+2) and m/z = 234 (M+4) due to the presence of two chlorine atoms. The relative intensities of these peaks would be approximately 9:6:1.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 185.

-

Cleavage of the cyclopropane ring.

-

| Ion Fragment | Expected m/z |

| [M]⁺ (C₁₀H₈³⁵Cl₂O₂) | 230 |

| [M+2]⁺ (C₁₀H₈³⁵Cl³⁷ClO₂) | 232 |

| [M+4]⁺ (C₁₀H₈³⁷Cl₂O₂) | 234 |

| [M - COOH]⁺ (C₉H₇Cl₂) | 185 |

| [C₆H₃Cl₂]⁺ (Dichlorophenyl cation) | 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700 cm⁻¹.

-

C-H Stretch (Aromatic and Cyclopropane): Absorptions are expected just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the cyclopropyl C-H.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | ~1700 (strong, sharp) |

| Aromatic C-H | >3000 |

| Cyclopropyl C-H | <3000 |

| Aromatic C=C | 1600 - 1450 |

| C-Cl | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.

-

Aromatic Protons: The 2,4-disubstituted phenyl ring will show a characteristic splitting pattern. The proton at C5 (between the two chlorine atoms) will be a doublet, the proton at C3 will be a doublet of doublets, and the proton at C6 will be a doublet. These will appear in the aromatic region (δ 7.0-8.0 ppm).

-

Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will likely appear as two sets of multiplets in the upfield region (δ 1.0-2.0 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between δ 170-180 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm). The carbons attached to the chlorine atoms will be shifted downfield.

-

Quaternary Carbon (C1 of cyclopropane): A signal for the carbon attached to the phenyl ring and the carboxylic acid.

-

Cyclopropane Carbons (-CH₂-): Two signals for the methylene carbons of the cyclopropane ring in the upfield region.

| Nucleus | Expected Chemical Shift (δ ppm) | Multiplicity |

| ¹H | ||

| -COOH | 10 - 13 | broad s |

| Ar-H | 7.0 - 8.0 | m |

| -CH₂- | 1.0 - 2.0 | m |

| ¹³C | ||

| -C=O | 170 - 180 | |

| Ar-C | 120 - 140 | |

| Ar-C-Cl | ~130-135 | |

| C1 (quat) | ~30-40 | |

| -CH₂- | ~15-25 |

Logical Relationship of Spectroscopic Data

The interpretation of the combined spectroscopic data allows for the unambiguous elucidation of the structure.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis via nitrile hydrolysis and comprehensive spectroscopic analysis. Mass spectrometry establishes the molecular formula and the presence of two chlorine atoms. Infrared spectroscopy identifies the key carboxylic acid and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms, confirming the 2,4-substitution pattern on the phenyl ring and the presence of the 1,1-disubstituted cyclopropane ring. This systematic approach is fundamental in the characterization of novel chemical entities in research and development.

References

An In-depth Technical Guide on the Biological Activity of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid scaffold is a promising starting point for the development of novel therapeutic and agrochemical agents. While direct biological data on the parent compound is limited in publicly available literature, analysis of its close derivatives and related structures points towards significant potential in several key areas. Notably, derivatives of this core structure have been investigated for their roles as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme crucial for branched-chain amino acid biosynthesis in plants and microorganisms, and as modulators of the cannabinoid receptor 2 (CB2), a key target in inflammatory diseases. This guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and detailed experimental protocols for the evaluation of these compounds.

Potential Biological Targets and Activities

The unique combination of a cyclopropane ring, which imparts conformational rigidity, and a 2,4-dichlorophenyl moiety, a common pharmacophore, suggests that derivatives of this compound could interact with a variety of biological targets. The primary activities suggested by current research are detailed below.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1] As this pathway is essential for plants and microorganisms but absent in mammals, KARI is an attractive target for the development of herbicides and antimicrobial agents.

A derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been synthesized and was found to be bioactive against KARI from Escherichia coli, indicating the potential of this chemical class as KARI inhibitors.[2] Further supporting this, other cyclopropane-containing molecules, such as cyclopropane-1,1-dicarboxylate (CPD), are known potent inhibitors of KARI from various species.[3][4]

Table 1: Quantitative Data for Selected KARI Inhibitors

| Compound/Derivative | Target Organism/Enzyme | Activity Metric | Value | Reference(s) |

| Cyclopropane-1,1-dicarboxylate (CPD) | Rice KARI | Ki | 90 nM | [3] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis KARI | Ki | 3.03 µM | [4] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni KARI | Ki | 0.59 µM | [4] |

| N-hydroxy-N-isopropyloxamate (IpOHA) | Mycobacterium tuberculosis KARI | Ki | ~26 nM | [4] |

| Pyrimidinedione derivative (1f) | Mycobacterium tuberculosis KARI | Ki | 23.3 nM | [5] |

| Pyrimidinedione derivative (1f) | Oryza sativa KARI | Ki | 146 nM | [1] |

| Pyrimidinedione derivative (1f) | Mycobacterium tuberculosis H37Rv | MIC | 12.7 µM | [1] |

The herbicidal potential of KARI inhibitors is significant. For instance, some KARI inhibitors have been shown to inhibit the growth of various plant species.[1][5][6][7]

Cannabinoid Receptor 2 (CB2) Agonism

The 2,4-dichlorophenyl group is a feature in several known selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[8][9]

For example, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide has been identified as a potent and selective CB2 agonist with an oral ED50 of 0.1 mg/kg in a rat model of inflammatory pain.[10] This suggests that the 1-(2,4-dichlorophenyl)cyclopropane scaffold could be a valuable starting point for designing novel CB2 agonists.

Table 2: Quantitative Data for a Selected CB2 Receptor Agonist

| Compound/Derivative | Target | Activity Metric | Value | Reference(s) |

| 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide | Human CB2 Receptor | EC50 | 63 nM | [10] |

| 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide | Rat CB2 Receptor | EC50 | 91 nM | [10] |

| 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide | Rat FCA model of inflammatory pain | ED50 (oral) | 0.1 mg/kg | [10] |

Antifungal Activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives.

KARI Inhibition Assay (Spectrophotometric)

This protocol is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

-

Purified KARI enzyme

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

NADPH

-

MgCl2

-

Substrate (e.g., 2-acetolactate or hydroxypyruvate)

-

Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing Tris-HCl buffer, 1 mM MgCl2, and 0.2 mM NADPH.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Equilibrate the plate at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding the KARI enzyme to each well.

-

Allow for a pre-incubation period (e.g., 10 minutes) to permit the inhibitor to bind to the enzyme.[3]

-

Start the reaction by adding the substrate (e.g., 1 mM hydroxypyruvate).[3]

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.

CB2 Receptor Agonist Assay (cAMP Accumulation)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the CB2 receptor, which is a hallmark of CB2 receptor activation.

Materials:

-

HEK293 or CHO cells stably expressing the human CB2 receptor

-

Assay buffer (e.g., HBSS)

-

Forskolin

-

Test compounds dissolved in DMSO

-

Reference CB2 agonist (e.g., HU308)

-

cAMP detection kit (e.g., HTRF, LANCE, or similar)

-

384-well white microplates

Procedure:

-

Seed the CB2-expressing cells into the 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

-

Aspirate the culture medium from the cells.

-

Add the different concentrations of the test compounds to the appropriate wells. Include vehicle control wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except for the basal control.

-

Incubate the plate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Plot the results as a percentage of the forskolin-stimulated response and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Mechanisms of Action

Understanding the pathways modulated by these compounds is crucial for their development. Below are diagrams illustrating the key pathways.

Caption: Branched-chain amino acid biosynthesis pathway highlighting KARI inhibition.

Caption: CB2 receptor signaling pathway showing agonist-induced inhibition of adenylyl cyclase.

Conclusion and Future Directions

The this compound framework represents a versatile scaffold with significant, albeit underexplored, potential in both agrochemical and pharmaceutical development. The strong evidence pointing towards KARI inhibition and CB2 receptor agonism provides clear and compelling directions for future research.

To fully realize the potential of this chemical class, the following steps are recommended:

-

Synthesis of a Focused Library: A series of derivatives of this compound should be synthesized to explore the structure-activity relationships. Modifications could include altering the substituents on the phenyl ring, as well as converting the carboxylic acid to various amides, esters, and other functional groups.

-

Direct Biological Evaluation: The synthesized compounds should be screened against a panel of relevant targets, including KARI from various plant and microbial species, and human CB1 and CB2 receptors to confirm activity and selectivity.

-

Whole-Cell and In Vivo Testing: Promising lead compounds should be advanced to cell-based assays (e.g., antimicrobial or herbicidal activity) and subsequently to in vivo models of disease or weed control to assess their efficacy and pharmacokinetic properties.

By systematically exploring the biological activity of these derivatives, it is highly probable that novel and potent lead compounds for a range of applications can be identified.

References

- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition studies of ketol-acid reductoisomerases from pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early State Research on Antifungal Natural Products [mdpi.com]

- 13. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Dichlorophenyl Cyclopropane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl cyclopropane compounds represent a class of molecules with significant biological activity, particularly as fungicides. Their unique structural features, combining a dichlorophenyl moiety with a strained cyclopropane ring, contribute to their potent inhibitory effects on essential fungal biochemical pathways. This technical guide provides a comprehensive overview of the core mechanism of action of these compounds, focusing on their interaction with the fungal sterol biosynthesis pathway. The information presented herein is intended to support research, drug discovery, and the development of novel antifungal agents.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mechanism of action for many dichlorophenyl cyclopropane compounds with antifungal activity is the inhibition of the enzyme lanosterol 14α-demethylase, a critical cytochrome P450 enzyme also known as CYP51.[1][2][3][4] This enzyme catalyzes a crucial step in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[2][5]

Ergosterol is vital for maintaining the integrity, fluidity, and function of the fungal plasma membrane.[1][6] By inhibiting CYP51, dichlorophenyl cyclopropane compounds disrupt the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[1][7] This disruption of sterol composition alters membrane permeability and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and proliferation.[2][7]

The Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process. The key step inhibited by dichlorophenyl cyclopropane compounds is the oxidative removal of the 14α-methyl group from lanosterol or eburicol. This reaction is catalyzed by CYP51 and is a critical checkpoint in the pathway.

Caption: The Ergosterol Biosynthesis Pathway and the Site of Inhibition by Dichlorophenyl Cyclopropane Compounds.

Quantitative Data on Antifungal Activity

The antifungal efficacy of dichlorophenyl cyclopropane and related dichlorophenyl-containing compounds has been quantified in various studies. The following table summarizes key bioactivity data, primarily focusing on their inhibitory effects on fungal growth.

| Compound Class | Derivative | Target Organism | Quantitative Result | Reference |

| Dihaloethenyl-dimethylcyclopropyl-1,2,4-triazole | (3-(2,2-dichloroethenyl)-2,2-dimethyl cyclopropyl)(1H-1,2,4-triazol-1-yl)methanone | Fungi | Comparable fungicidal activity to ketoconazole | [8] |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | (-)-(S)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | Candida albicans CA98001 | MIC = IC80 = 0.000256 µg/mL | [7] |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | (+)-(R)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | Candida albicans CA98001 | MIC = 0.023 µg/mL | [7] |

| N-(trichlorophenyl)-cycloalkylsulfonamides | N-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide (IId) | Botrytis cinerea | EC50 (Mycelial growth) = 0.64 µg/mL | [9] |

| N-(trichlorophenyl)-cycloalkylsulfonamides | N-(2,4,5-trichlorophenyl)-2-oxocyclohexanesulfonamide (IId) | Botrytis cinerea | EC50 (Conidial germination) = 0.34 µg/mL | [9] |

Experimental Protocols

Protocol 1: Determination of Fungal Ergosterol Content by HPLC

This protocol is a generalized procedure for the extraction and quantification of ergosterol from fungal mycelium to assess the impact of antifungal compounds.

Objective: To quantify the ergosterol content in fungal cells treated with dichlorophenyl cyclopropane compounds compared to untreated controls.

Materials:

-

Fungal culture

-

Dichlorophenyl cyclopropane test compound

-

Methanol, Ethanol, n-Heptane (or Hexane), Potassium hydroxide (KOH)

-

Sterile distilled water

-

Vortex mixer

-

Water bath (85°C)

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

-

Introduce the dichlorophenyl cyclopropane compound at various concentrations to the cultures. Include a solvent control (e.g., DMSO) and an untreated control.

-

Incubate the cultures for a defined period (e.g., 16-24 hours).

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal mycelia by filtration or centrifugation.

-

Wash the mycelia with sterile distilled water and determine the net wet weight of the cell pellet.

-

Add 3 mL of 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol) to each cell pellet.[6]

-

Vortex vigorously for 1 minute.

-

Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.[6]

-

-

Sterol Extraction:

-

Allow the tubes to cool to room temperature.

-

Add 1 mL of sterile distilled water and 3 mL of n-heptane (or n-hexane) to the mixture.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the organic phase.[6]

-

Centrifuge to separate the phases.

-

-

Sample Preparation for HPLC:

-

Carefully transfer the upper organic (n-heptane/hexane) layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen or in a fume hood.

-

Re-dissolve the dried extract in a known volume of methanol (HPLC grade).

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 100% methanol (HPLC grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 282 nm.

-

Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the samples based on the peak area from the chromatogram and express it as µg/mg of fungal dry weight.

-

Caption: Workflow for the Extraction and Quantification of Fungal Ergosterol by HPLC.

Protocol 2: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a general method for assessing the direct inhibitory effect of dichlorophenyl cyclopropane compounds on the activity of fungal CYP51.

Objective: To determine the IC50 value of a dichlorophenyl cyclopropane compound against fungal CYP51.

Materials:

-

Source of fungal CYP51 (e.g., recombinant enzyme expressed in E. coli or insect cells, or fungal microsomes).

-

Lanosterol (substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Dichlorophenyl cyclopropane test compound.

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Stopping solution (e.g., a strong base or an organic solvent).

-

Analytical system for product detection (e.g., HPLC-UV, LC-MS/MS).

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, and the CYP51 enzyme source.

-

Add the dichlorophenyl cyclopropane compound at various concentrations (typically in a solvent like DMSO, ensuring the final solvent concentration is low and consistent across all assays). Include a solvent control.

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the substrate, lanosterol (solubilized with a suitable detergent or in a solvent).

-

Incubate the reaction for a specific time, ensuring the reaction proceeds in the linear range.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a stopping solution.

-

Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate or hexane).

-

Evaporate the organic solvent.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent for analysis.

-

Analyze the sample using HPLC-UV or LC-MS/MS to separate and quantify the product (14-demethyllanosterol) and the remaining substrate (lanosterol).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: General Workflow for an in vitro CYP51 Inhibition Assay.

Conclusion

The primary mechanism of action for antifungal dichlorophenyl cyclopropane compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This targeted inhibition leads to the disruption of fungal cell membrane integrity and function, ultimately resulting in the cessation of fungal growth. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising class of antifungal agents. Understanding the specific molecular interactions and structure-activity relationships will be crucial for designing next-generation inhibitors with improved efficacy and selectivity.

References

- 1. The Cytochrome P450 Lanosterol 14α-Demethylase Gene Is a Demethylation Inhibitor Fungicide Resistance Determinant in Monilinia fructicola Field Isolates from Georgia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsnet.org [apsnet.org]

- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]

- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | MDPI [mdpi.com]

- 8. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of direct scientific literature investigating the specific therapeutic targets of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. This guide, therefore, extrapolates potential therapeutic avenues based on the known biological activities of structurally related cyclopropane-containing compounds. The primary focus of this analysis is the enzyme Ketol-Acid Reductoisomerase (KARI), a key player in the branched-chain amino acid biosynthesis pathway.

Executive Summary

Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique structural and electronic properties. While direct pharmacological studies on this compound are not publicly available, the structural motif of a cyclopropane carboxylic acid strongly suggests a potential inhibitory activity against Ketol-Acid Reductoisomerase (KARI). KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This pathway is essential for bacteria, fungi, and plants, but absent in humans, making KARI an attractive target for the development of novel antimicrobial and herbicidal agents with potentially low host toxicity. This document provides a comprehensive overview of KARI as a potential target, including its role in metabolic pathways, quantitative data from related inhibitors, and detailed experimental protocols for assessing enzymatic inhibition.

Potential Therapeutic Target: Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase, is the second enzyme in the BCAA biosynthesis pathway.[1][2] It catalyzes a two-step reaction: an acetohydroxy acid rearrangement followed by a NADPH-dependent reduction to yield a dihydroxy acid.[3] The inhibition of KARI disrupts the synthesis of essential amino acids, leading to growth inhibition and cell death in susceptible organisms.

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The BCAA pathway is a well-established target for the development of herbicides and antimicrobials.[2][4] The pathway initiates from pyruvate and α-ketobutyrate and proceeds through a series of enzymatic reactions to produce valine, leucine, and isoleucine.[5][6]

Quantitative Data for KARI Inhibitors

While no inhibition data exists for this compound, several other compounds, including cyclopropane derivatives, have been evaluated as KARI inhibitors. The following table summarizes the inhibitory constants (Ki) and/or half-maximal inhibitory concentrations (IC50) for selected compounds against KARI from various organisms.[3][7][8][9]

| Compound | Target Organism | Ki (nM) | IC50 (µM) | Reference |

| Cyclopropane-1,1-dicarboxylate (CPD) | Oryza sativa (Rice) | 90 | - | [3] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis | 3030 | - | [7] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni | 590 | - | [7] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Staphylococcus aureus | 2730 | - | [9] |

| N-hydroxy-N-isopropyloxamate (IpOHA) | Mycobacterium tuberculosis | ~26 | - | [7] |

| N-hydroxy-N-isopropyloxamate (IpOHA) | Staphylococcus aureus | 7.9 | - | [9] |

| Hoe 704 | Mycobacterium tuberculosis | 300 | - | [7] |

| Hoe 704 | Campylobacter jejuni | 110 | - | [7] |

| MMV553002 (hydrolyzed product) | Staphylococcus aureus | 531 | - | [8] |

| NSC116565 | Mycobacterium tuberculosis | 95.4 | - | [10] |

| 1f (pyrimidinedione analog) | Mycobacterium tuberculosis | 23.3 | 12.7 | [11] |

Experimental Protocols

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing novel enzyme inhibitors.[12][13]

Detailed Protocol for KARI Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a test compound against KARI. It is based on monitoring the oxidation of NADPH at 340 nm.

Materials:

-

Purified KARI enzyme

-

(S)-2-acetolactate (substrate)

-

NADPH

-

MgCl2

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare working solutions of KARI enzyme, (S)-2-acetolactate, NADPH, and MgCl2 in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

MgCl2 solution

-

NADPH solution

-

Test compound dilution (or vehicle control, e.g., DMSO in buffer)

-

KARI enzyme solution

-

-

Include control wells:

-

Negative control (100% activity): All components except the inhibitor (add vehicle instead).

-

Positive control (if available): A known KARI inhibitor.

-

Blank: All components except the enzyme.

-

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the substrate, (S)-2-acetolactate, to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[14]

-

Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not available, its structural similarity to known inhibitors of Ketol-Acid Reductoisomerase (KARI) strongly suggests that this enzyme is a primary potential target. KARI's essential role in the BCAA biosynthesis pathway of microorganisms and plants, and its absence in humans, makes it a highly attractive target for the development of selective antimicrobial and herbicidal agents. The data and protocols presented in this guide provide a solid foundation for researchers to initiate investigations into the biological activity of this compound and similar compounds. Further research is warranted to confirm the inhibition of KARI by this specific compound and to explore its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

A Technical Review of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a synthetic molecule belonging to the class of aryl-substituted cyclopropanecarboxylic acids. Compounds within this chemical family have garnered significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities. The rigid cyclopropane scaffold, coupled with various aromatic substitutions, provides a unique three-dimensional structure that can interact with a range of biological targets. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, potential biological activities, and mechanism of action, supplemented with data from closely related analogs where specific information is unavailable.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.08 g/mol |

| CAS Number | 84604-70-6 |

| IUPAC Name | This compound |

| SMILES | C1C(C1(C(=O)O)C2=C(C=C(C=C2)Cl)Cl) |

| InChI Key | MIBWNJWOBDYPRS-UHFFFAOYSA-N |

Synthesis

A plausible synthetic pathway could involve the reaction of 2,4-dichlorostyrene with a diazoacetate, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst to form the corresponding cyclopropane ester. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Another potential route is the reaction of (2,4-dichlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base to form the cyclopropyl nitrile, followed by hydrolysis to the carboxylic acid.

General Experimental Protocol for the Synthesis of 1-Arylcyclopropanecarboxylic Acids (Illustrative)

Step 1: Synthesis of Ethyl 1-(2,4-Dichlorophenyl)cyclopropanecarboxylate

To a solution of 2,4-dichlorostyrene (1 equivalent) in a suitable solvent such as dichloromethane or toluene, a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) is added. The mixture is then treated with a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent, added dropwise at room temperature. The reaction is stirred until the disappearance of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to yield this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of the target compound.

Biological Activities and Potential Mechanisms of Action

Direct biological data for this compound is scarce in publicly available literature. However, the broader class of cyclopropanecarboxylic acid derivatives has been investigated for various biological activities.[1][2] Based on the activities of structurally related compounds, two potential areas of interest for this compound are its potential as an enzyme inhibitor, specifically targeting ketol-acid reductoisomerase (KARI) or leukotriene C4 synthase (LTC4S).

Potential as a Ketol-Acid Reductoisomerase (KARI) Inhibitor

KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it an attractive target for the development of herbicides and antimicrobial agents. Several cyclopropane-containing molecules have been identified as inhibitors of KARI. The strained cyclopropane ring is thought to mimic the transition state of the enzymatic reaction.

The structure-activity relationship (SAR) of cyclopropane-based KARI inhibitors suggests that the presence of a carboxylic acid group is often important for activity. The substitution pattern on the aromatic ring can significantly influence the inhibitory potency. While no specific data exists for the 2,4-dichloro substitution, it is plausible that this compound could exhibit inhibitory activity against KARI.

Potential as a Leukotriene C4 Synthase (LTC4S) Inhibitor

LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators involved in respiratory diseases such as asthma. Several cyclopropanecarboxylic acid derivatives have been explored as LTC4S inhibitors. The carboxylic acid moiety is often a key feature for binding to the enzyme.

The 2,4-dichlorophenyl group is a common substituent in various pharmacologically active compounds, and its electronic and steric properties could influence the binding affinity of the molecule to the active site of LTC4S.

Quantitative Data

A thorough search of scientific databases and literature did not yield any specific quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound. The following table presents data for related cyclopropane derivatives to provide a contextual understanding of the potential potency of this class of compounds.

Table 1: Biological Activity of Related Cyclopropane Derivatives

| Compound/Analog | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Cyclopropane-1,1-dicarboxylic acid | Rice KARI | Kᵢ = 90 nM | [3] |

| (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid | Human LTC4S | IC₅₀ = 0.28 nM | [4] |

| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Bentgrass | Moderate herbicidal activity | [5] |

Pharmacokinetics

There is no available information on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound. Generally, aromatic carboxylic acids can undergo various metabolic transformations, including glucuronidation of the carboxylic acid group and hydroxylation of the aromatic ring.[6] The presence of chlorine atoms may influence the metabolic stability and clearance of the compound.

Conclusion and Future Directions

This compound is a molecule with potential for biological activity, drawing from the established activities of other cyclopropanecarboxylic acid derivatives. Based on structural analogy, it may act as an inhibitor of enzymes such as KARI or LTC4S. However, there is a clear lack of empirical data for this specific compound in the public domain.

Future research should focus on:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound.

-

Biological Screening: Systematic screening against a panel of relevant biological targets, including KARI and LTC4S, to determine its activity profile.

-

Quantitative SAR Studies: If activity is confirmed, synthesis and testing of a series of analogs to establish clear structure-activity relationships.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to understand its ADME properties.

The generation of such data is crucial to ascertain the true potential of this compound as a lead compound in drug discovery or agrochemical development.

References

- 1. Buy (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

The Cyclopropanecarboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving research landscape of cyclopropanecarboxylic acids. Possessing a unique strained three-membered ring, this scaffold has garnered significant interest for its diverse biological activities and its utility as a versatile building block in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of its synthesis, with detailed experimental protocols and quantitative data, and delves into its role in key biological pathways and as a pharmacophore in modern drug discovery.

Discovery and Historical Perspective

The journey of cyclopropanecarboxylic acid in chemical research began with early explorations into the synthesis of cyclopropane derivatives. Initial preparations were reported through various methods, including the hydrolysis of cyclopropyl cyanide, the thermal decarboxylation of cyclopropanedicarboxylic acid, and the reaction of alkali on ethyl γ-chlorobutyrate.[1] Among the early and notable preparative routes, the oxidation of cyclopropyl methyl ketone using sodium hypobromite was recognized as a particularly effective method.[1]

The significance of the cyclopropane ring extends into the biological realm, with natural and synthetic derivatives exhibiting a wide spectrum of activities, including enzyme inhibition, and applications as insecticides, herbicides, and antimicrobial agents.[2] A pivotal discovery was the identification of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate biosynthetic precursor to ethylene, a key phytohormone that regulates numerous aspects of plant growth and development.[1][3][4][5][6][7][8][9] This finding spurred significant research into the ethylene biosynthesis pathway and the development of compounds that could modulate it for agricultural applications.

Synthetic Methodologies

The synthesis of cyclopropanecarboxylic acid and its derivatives has evolved from classical methods to more modern and efficient protocols. This section details key experimental procedures and provides a comparative summary of their effectiveness.

Synthesis from γ-Chlorobutyronitrile

A well-established and reliable method for the preparation of cyclopropanecarboxylic acid involves the intramolecular cyclization of γ-chlorobutyronitrile followed by hydrolysis of the resulting cyclopropyl cyanide.[1][10]

Experimental Protocol:

-

Step 1: Cyclization of γ-Chlorobutyronitrile. In a three-necked round-bottom flask equipped with two condensers, 150 g (3.75 moles) of powdered sodium hydroxide is mixed with 103.5 g (1 mole) of γ-chlorobutyronitrile. The mixture is heated on a steam bath, initiating a vigorous reaction. After 1 hour of heating, the hydrolysis of the formed cyclopropyl cyanide is initiated by the gradual addition of 500 ml of water in small portions over approximately 2 hours, followed by an additional 1.5 hours of heating with occasional stirring until the oily layer disappears.

-

Step 2: Hydrolysis and Isolation. The reaction mixture is cooled in an ice bath and acidified with a solution of 200 g of concentrated sulfuric acid in 300 g of cracked ice. The resulting thick layer of cyclopropanecarboxylic acid and polymers is separated. The aqueous layer is extracted once with 1 L of ether. The organic extracts and the crude acid are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Step 3: Purification. The residue is distilled under reduced pressure to yield pure cyclopropanecarboxylic acid.

Quantitative Data:

| Parameter | Value |

| Yield | 63.5–68 g (74–79%) |

| Boiling Point | 94–95°C at 26 mm Hg or 117–118°C at 75 mm Hg |

Malonic Ester Synthesis of Cyclopropane-1,1-dicarboxylic Acid

A versatile approach to substituted cyclopropanecarboxylic acids involves the malonic ester synthesis to form a cyclopropane-1,1-dicarboxylate, which can then be hydrolyzed and decarboxylated.

Experimental Protocol:

-

Step 1: Cyclopropanation. To a vigorously stirred solution of 50% aqueous sodium hydroxide (1 L) in a 2-L three-necked flask, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25°C. A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added at once. The reaction mixture is stirred vigorously for 2 hours.

-

Step 2: Hydrolysis and Acidification. The contents of the flask are transferred to a 4-L Erlenmeyer flask and rinsed with water. The mixture is cooled to 15°C and carefully acidified by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Step 3: Extraction and Purification. The aqueous layer is extracted three times with 900 mL of ether. The combined ether layers are washed with brine, dried over MgSO₄, and decolorized with activated carbon. Removal of the solvent by rotary evaporation yields a semisolid residue, which is triturated with benzene and filtered to give cyclopropane-1,1-dicarboxylic acid as white crystals.

-

Step 4: Decarboxylation (Conceptual). The resulting cyclopropane-1,1-dicarboxylic acid can be heated to induce decarboxylation to yield cyclopropanecarboxylic acid.

Quantitative Data (for Cyclopropane-1,1-dicarboxylic acid):

| Parameter | Value |

| Yield | 43.1–47.9 g (66–73%) |

| Melting Point | 137–140°C |

Oxidation of Cyclopropyl Methyl Ketone

The oxidation of cyclopropyl methyl ketone with sodium hypobromite is an excellent method for producing cyclopropanecarboxylic acid.[1]

Experimental Protocol:

-

Step 1: Preparation of Sodium Hypobromite Solution. A solution of sodium hypobromite is prepared by adding 57.5 g (0.360 mole) of bromine dropwise over 5 minutes to a stirred solution of 36.0 g (0.900 mole) of sodium hydroxide in 225 ml of water, while cooling in an ice bath.

-

Step 2: Oxidation. The freshly prepared sodium hypobromite solution is cooled, and cyclopropyl methyl ketone is added dropwise while maintaining the temperature of the reaction mixture. The reaction is stirred until completion (monitored by TLC or GC).

-

Step 3: Workup and Isolation. The reaction mixture is acidified, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude acid is purified by distillation or recrystallization.

Oxidation of Cyclopropanecarboxaldehyde

Another efficient route involves the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen.